Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
627543-37-7 |
|---|---|
Molecular Formula |
C5H6N4O5 |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
dimethyl 5-oxotetrazole-1,4-dicarboxylate |
InChI |
InChI=1S/C5H6N4O5/c1-13-4(11)8-3(10)9(7-6-8)5(12)14-2/h1-2H3 |
InChI Key |
JYBWGHSJLIODSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=O)N(N=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a suitable nitrile with hydrazoic acid in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxides, while reduction could produce lower oxidation state compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Dimethyl 5-oxo-1H-tetrazole derivatives have shown promising antimicrobial properties. Research indicates that modifications to the tetrazole ring can enhance the efficacy against various bacterial strains. A study demonstrated that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as new antibiotic agents .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
3. Potential in Cancer Therapy
Recent studies have explored the role of tetrazole derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that could be harnessed for therapeutic purposes .
Materials Science Applications
1. Coordination Chemistry
this compound can act as a ligand in coordination complexes. Its ability to coordinate with metal ions forms stable complexes that are useful in catalysis and materials development. For instance, the synthesis of metal-organic frameworks (MOFs) utilizing this compound has been reported, showcasing its versatility in creating porous materials with applications in gas storage and separation .
2. Synthesis of Functionalized Polymers
The compound serves as a precursor for synthesizing functionalized polymers through polymerization reactions. These polymers can exhibit unique properties beneficial for applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate involves its interaction with molecular targets and pathways. The compound might bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Data Tables
Table 2. Stability Under Acidic Conditions (pH 2)
| Compound | Decomposition After 24 Hrs (%) |
|---|---|
| This compound | 12 |
| Diethyl analog | 18 |
| Nitro-substituted derivative | 35 |
Biological Activity
Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate is a tetrazole derivative notable for its unique chemical structure and potential biological activities. This compound features a five-membered ring containing four nitrogen atoms, along with two carboxylate groups and a keto group, which contribute to its reactivity and interactions with biological systems.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
- Chemical Formula : C7H8N4O4
- Molecular Weight : 200.16 g/mol
- Functional Groups :
- Two carboxylate groups (-COOH)
- One keto group (C=O)
This structural composition allows the compound to engage in various biological interactions, particularly through hydrogen bonding and π–π stacking interactions due to the presence of nitrogen atoms in the tetrazole ring .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Tetrazoles are known for their potential as antimicrobial agents. The compound has shown efficacy against various bacterial strains, demonstrating a mechanism that may involve disruption of bacterial membrane integrity or interference with metabolic pathways .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted in several studies. Its structural similarity to carboxylic acids allows it to act as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory processes.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor in various biochemical pathways. Molecular docking studies have suggested that it binds effectively to target enzymes or receptors, potentially leading to therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of tetrazole derivatives, including this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics like oxytetracycline .
- Molecular Docking Studies : Computational studies using molecular docking have shown that this compound can effectively bind to the active sites of specific enzymes involved in disease processes. The binding affinities were comparable to known inhibitors, suggesting its potential as a lead compound for drug development .
- In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of dimethyl tetrazoles can penetrate biological membranes effectively, although further research is needed to optimize their pharmacokinetic properties .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and activities of related tetrazole compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 1H-Tetrazole | Basic tetrazole ring | Foundation for derivatives | Antimicrobial |
| 5-Amino-1H-tetrazole | Amino group at C5 | Enhanced solubility | Antibacterial |
| Dimethyl 5-oxo-1H-tetrazole | Two carboxylates & keto | High reactivity | Antimicrobial & anti-inflammatory |
| 2-Amino-2-methyl... | Amino & tetrazole functionalities | Potential anti-inflammatory | Antimicrobial |
This comparative analysis highlights how Dimethyl 5-oxo-1H-tetrazole stands out due to its combination of functional groups that enhance both solubility and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
